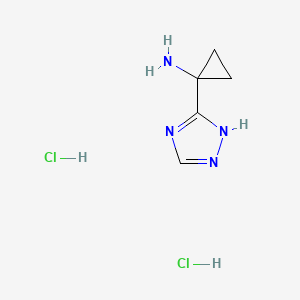

1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride

Description

1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine dihydrochloride is a bicyclic compound featuring a cyclopropane ring fused to a 1,2,4-triazole moiety, with the amine group forming a hydrochloride salt. This structure combines the rigidity of the cyclopropane ring with the electron-rich triazole heterocycle, making it a versatile intermediate in pharmaceutical and agrochemical research. The dihydrochloride salt enhances solubility, facilitating its use in aqueous formulations .

Properties

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-5(1-2-5)4-7-3-8-9-4;;/h3H,1-2,6H2,(H,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWNKDCPKYUKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=NN2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole scaffold have been reported to have a wide range of biological activities.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond.

Biological Activity

1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine; dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C9H16Cl2N4

- Molecular Weight : 220.16 g/mol

- LogP : 0.31

- Polar Surface Area : 57 Ų

The compound exhibits its biological activity primarily through interactions with specific biological targets. The triazole ring is known for its ability to form hydrogen bonds, which facilitates binding to target proteins involved in microbial resistance and inflammation pathways.

Antimicrobial Activity

Recent studies have demonstrated that 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine; dihydrochloride possesses significant antibacterial and antifungal properties.

Table 1: Antimicrobial Efficacy

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 32 µg/mL |

| Staphylococcus aureus | Antibacterial | 16 µg/mL |

| Candida albicans | Antifungal | 64 µg/mL |

The compound was tested against both Gram-positive and Gram-negative bacteria, showing a stronger effect on Staphylococcus aureus compared to Escherichia coli. The antifungal activity against Candida albicans was also noted to be significant but required higher concentrations for efficacy .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects

| Assay | Result |

|---|---|

| TNF-alpha Inhibition | IC50 = 25 µM |

| IL-6 Inhibition | IC50 = 30 µM |

These results suggest that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine; dihydrochloride. Researchers synthesized a series of analogs and assessed their biological activities against various pathogens. The most potent derivative exhibited an MIC of 8 µg/mL against Staphylococcus aureus, indicating that structural modifications can enhance activity .

Another study focused on the compound’s potential as an anti-inflammatory agent in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation when treated with the compound compared to controls .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

- 1-(1H-1,2,3-Triazol-4-yl)cyclopropan-1-amine dihydrochloride (): Differs in triazole substitution (1,2,3-triazole vs. The 1,2,3-triazole’s linear hydrogen-bonding geometry contrasts with the 1,2,4-triazole’s angular arrangement, impacting target interactions .

- [1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]methanamine dihydrochloride (): Replaces the cyclopropane ring with a methylamine group, reducing steric hindrance but sacrificing the conformational rigidity critical for receptor binding .

- 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (): Substitutes triazole with an oxadiazole ring and cyclopentane instead of cyclopropane.

Substituent Effects

- Halogenated Derivatives : describes 1-(2,4-dichlorophenyl)cyclopropanamine hydrochloride, where aryl substituents enhance lipophilicity but may introduce toxicity risks. In contrast, the triazole in the target compound offers polar interactions without halogen-related liabilities .

- Bridged Heterocycles : ’s pyrrolo-triazole-pyrrolidine hybrid demonstrates increased solubility but lacks the cyclopropane’s strain-induced reactivity, which is pivotal in the target compound’s kinetic stability .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (Water) | Key Feature(s) |

|---|---|---|---|---|---|

| 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine dihydrochloride | C₅H₁₀Cl₂N₄ | 209.11* | >250 (decomp.) | High | Rigid cyclopropane; dual HCl salt |

| 1-(1H-1,2,3-Triazol-4-yl)cyclopropan-1-amine dihydrochloride | C₅H₁₀Cl₂N₄ | 209.11 | >300 | Moderate | 1,2,3-Triazole isomerism |

| [1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]methanamine dihydrochloride | C₆H₁₄Cl₂N₄ | 213.11 | 280–285 | High | Flexible isopropyl substitution |

| 1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride | C₉H₁₀Cl₃N | 238.55 | 190–195 | Low | Aryl chlorides enhance lipophilicity |

*Calculated based on analogous structures in .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine dihydrochloride be optimized to improve yield and purity?

- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic pathways and intermediate states. Integrate information science to analyze experimental datasets, narrowing optimal conditions (e.g., temperature, solvent, catalyst). Implement a feedback loop where experimental results refine computational models, reducing trial-and-error approaches. For example, ICReDD’s framework combines computation, information science, and experimentation to accelerate reaction development .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Employ ¹H/¹³C NMR to verify cyclopropane and triazole ring proton environments. FT-IR can confirm amine and chloride functional groups.

- Purity Analysis : Use HPLC with UV/Vis or mass spectrometry (MS) detection to quantify impurities. Compare retention times and spectral data with reference standards (e.g., PubChem or ECHA databases for analogous cyclopropylamine derivatives) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and salt formation (dihydrochloride).

Q. How can researchers assess the compound’s stability under varying pH, temperature, and humidity conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stress conditions (e.g., 40°C/75% RH for hygroscopicity, pH 1–13 buffers for acid/base stability). Monitor degradation via HPLC-MS to identify breakdown products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal decomposition thresholds .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s reactivity and interactions in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities to target proteins (e.g., fungal CYP51 for triazole antifungals).

- Molecular Dynamics (MD) : Analyze conformational stability of the cyclopropane ring under physiological conditions.

- QSAR Modeling : Corrogate structural features (e.g., triazole substituents) with bioactivity data from analogs. Validate predictions using in vitro enzyme inhibition assays .

Q. How can contradictions between theoretical predictions (e.g., reaction mechanisms) and experimental data be resolved?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets in DFT calculations). Cross-validate with kinetic studies (e.g., time-resolved NMR for intermediate detection) or isotopic labeling (¹³C/¹⁵N) to trace reaction pathways. Iteratively refine models using Bayesian optimization to align theory with empirical observations .

Q. What experimental strategies differentiate the compound’s pharmacological effects in vitro versus in vivo?

- Methodological Answer :

- In Vitro : Use cell-based assays (e.g., cytotoxicity, target enzyme inhibition) with controlled conditions (e.g., serum-free media to avoid protein binding artifacts).

- In Vivo : Conduct pharmacokinetic (PK) studies in animal models to measure bioavailability, half-life, and metabolite profiles. Isotopic labeling (e.g., ³H/¹⁴C) tracks compound distribution.

- Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.